![molecular formula C15H12O6 B140448 6,6'-Methylenebis-1,3-benzodioxol-5-ol CAS No. 78188-48-4](/img/structure/B140448.png)
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Overview
Description
6,6’-Methylenebis-1,3-benzodioxol-5-ol, also known as Bis(5-hydroxy-1,3-benzodioxo6-yl)methane, is a chemical compound with the molecular formula C15H12O6 . It has a molecular weight of 288.25 . This compound appears as a pale orange solid . It is used as an antioxidant .
Molecular Structure Analysis
The InChI key for 6,6’-Methylenebis-1,3-benzodioxol-5-ol is PMMQCXVUBOIIPG-UHFFFAOYSA-N . The canonical SMILES representation is C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O .Physical And Chemical Properties Analysis
6,6’-Methylenebis-1,3-benzodioxol-5-ol is a pale orange solid . It has a molecular weight of 288.25 . The InChI key is PMMQCXVUBOIIPG-UHFFFAOYSA-N .Scientific Research Applications
Anticancer and Antibacterial Applications
6,6'-Methylenebis-1,3-benzodioxol-5-ol derivatives have been explored for their potential in anticancer and antibacterial applications. A study conducted by Gupta et al. (2016) on 2-phenyl 1,3-benzodioxole derivatives, including this compound, revealed these compounds' efficacy in exhibiting anticancer and antibacterial potency. This study also highlighted their DNA binding capacity, indicating potential as anticancer and antibacterial agents with the capability of binding to DNA (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Photocatalytic Applications
The photocatalytic preparation of 2-substituted 1,3-benzodioxoles, including derivatives of this compound, was reported by Ravelli, Albini, and Fagnoni (2011). Their method demonstrated a mild and general approach for synthesizing potentially bioactive 2-substituted-1,3-benzodioxoles, suggesting applications in photocatalytic processes (Ravelli, Albini, & Fagnoni, 2011).
Analysis and Characterization Applications
This compound is also significant in analytical chemistry. For instance, Srivastava et al. (2000) developed a high-performance thin-layer chromatographic method for determining benzodioxanes, including this compound, in Piper mullesua extract. This method provides a precise and rapid way to analyze such compounds in various matrices (Srivastava, Gupta, Verma, & Kumar, 2000).
Structural and Molecular Studies
The compound has been a subject of interest in structural and molecular studies. A study conducted by Sarveswari, Vijayakumar, Mathew, Mendoza-Meroño, and García‐Granda (2011) on (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one, a related compound, focused on its crystal structure, offering insights into the molecular arrangement and interactions of such compounds (Sarveswari, Vijayakumar, Mathew, Mendoza-Meroño, & García‐Granda, 2011).
properties
IUPAC Name |
6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQCXVUBOIIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445846 | |
Record name | AGN-PC-0NBMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78188-48-4 | |
Record name | AGN-PC-0NBMOG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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